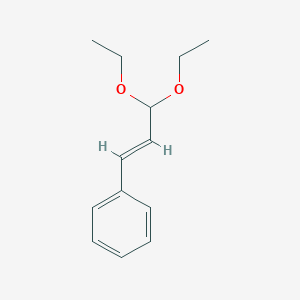

Cinnamaldehyde diethyl acetal

Description

The exact mass of the compound Cinnamaldehyde diethyl acetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinnamaldehyde diethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamaldehyde diethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3,3-diethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKDEWVAUWARRX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064575, DTXSID20885290 | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25226-98-6, 7148-78-9 | |

| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025226986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5N5N1PGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamaldehyde Diethyl Acetal from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the primary constituent of cinnamon oil, is a valuable aromatic aldehyde. Its conversion to cinnamaldehyde diethyl acetal serves critical roles in synthetic chemistry, primarily as a protective group for the aldehyde functionality, and in the fragrance industry for its unique aromatic profile.[1] This guide provides a comprehensive overview of the synthesis of cinnamaldehyde diethyl acetal from cinnamaldehyde, grounded in established chemical principles. It details the acid-catalyzed reaction mechanism, offers a field-proven experimental protocol, discusses key parameters for process optimization, and outlines methods for purification and characterization.

Introduction: The Strategic Importance of Acetal Formation

Cinnamaldehyde is an α,β-unsaturated aldehyde that imparts the characteristic flavor and odor of cinnamon.[2][3] While widely used, its aldehyde group is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. In multi-step organic syntheses, it is often necessary to temporarily "mask" or "protect" this reactive group to prevent unwanted side reactions while other parts of the molecule are modified.

The conversion of an aldehyde to an acetal is a classic and robust protection strategy.[4] Acetals are stable under neutral and basic conditions, effectively shielding the aldehyde from a wide range of reagents, including organometallics (e.g., Grignard reagents), hydrides, and oxidants.[4] The protection is reversible, and the original aldehyde can be regenerated by treatment with aqueous acid.[5][6] Cinnamaldehyde diethyl acetal, specifically, is also utilized in the flavor and fragrance industries as a stable compound that provides a warm, spicy, and sweet aroma.[1][7]

The Underlying Chemistry: Mechanism of Acid-Catalyzed Acetal Formation

The synthesis of cinnamaldehyde diethyl acetal is a reversible reaction that proceeds via the nucleophilic addition of two equivalents of ethanol to the cinnamaldehyde carbonyl group.[5][6][8] The reaction requires an acid catalyst because alcohols are weak nucleophiles and the carbonyl carbon is only moderately electrophilic.[5][6] The mechanism can be dissected into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by a weak nucleophile like ethanol.[9]

-

Nucleophilic Attack by Ethanol (First Equivalent): An ethanol molecule attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

-

Deprotonation: A base (another ethanol molecule or the conjugate base of the acid catalyst) removes a proton from the newly added oxygen, yielding a neutral hemiacetal.[5][6] Hemiacetals are typically unstable intermediates in this process.[10]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[9]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation (an oxocarbenium ion).[9] This step is a critical driving force for the reaction.

-

Nucleophilic Attack by Ethanol (Second Equivalent): A second molecule of ethanol attacks the carbocation.

-

Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final, neutral cinnamaldehyde diethyl acetal and regenerate the acid catalyst.[9]

Because water is a product of the reaction, its removal is essential to drive the equilibrium toward the acetal product, in accordance with Le Châtelier's principle.[11]

Caption: Reaction mechanism for diethyl acetal formation.

Experimental Protocol: A Field-Proven Methodology

This section details a robust and scalable procedure for the synthesis of cinnamaldehyde diethyl acetal. Two primary methods are common: direct reaction with ethanol using a dehydrating apparatus and reaction with triethyl orthoformate. The latter often provides higher yields and simpler workup as it consumes water in situ.[7]

Method A: Reaction with Ethanol and Dean-Stark Dehydration

This classic method utilizes an excess of ethanol as both a reagent and solvent, with an acid catalyst. A Dean-Stark apparatus is employed to azeotropically remove the water byproduct, driving the reaction to completion.[11][12]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| trans-Cinnamaldehyde | C₉H₈O | 132.16 | 13.2 g (0.1 mol) | Reagent grade, freshly distilled if impure |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 150 mL | Anhydrous is critical |

| Toluene | C₇H₈ | 92.14 | 100 mL | Forms azeotrope with water |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.2 g (catalytic) | Acid catalyst |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | 84.01 | ~50 mL | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |

Step-by-Step Procedure

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[11]

-

Charging the Flask: To the flask, add cinnamaldehyde (13.2 g), absolute ethanol (150 mL), toluene (100 mL), and PTSA (0.2 g).

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[12]

-

Monitoring: Continue the reflux until no more water collects in the side arm of the trap (approximately 1.8 mL of water should be collected). This typically takes 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst. Wash subsequently with 50 mL of water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield cinnamaldehyde diethyl acetal as a colorless to pale yellow oil.

Method B: Reaction with Triethyl Orthoformate

Triethyl orthoformate serves as both a reactant and a dehydrating agent, reacting with the water produced to form ethanol and ethyl formate. This method avoids the need for a Dean-Stark trap and can be more efficient.[7][13]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| trans-Cinnamaldehyde | C₉H₈O | 132.16 | 13.2 g (0.1 mol) | Reagent grade |

| Triethyl orthoformate | CH(OC₂H₅)₃ | 148.20 | 17.8 g (0.12 mol) | Reagent and dehydrating agent |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | Solvent |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.1 g (catalytic) | Acid catalyst |

| Sodium Hydroxide (solid) | NaOH | 40.00 | ~0.1 g | For neutralization |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ~5 g | Drying agent |

Step-by-Step Procedure

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine absolute ethanol (50 mL), triethyl orthoformate (17.8 g), and PTSA (0.1 g).

-

Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add cinnamaldehyde (13.2 g) dropwise while stirring. Maintain the temperature during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours). The reaction can be monitored by TLC or GC-MS.[13]

-

Neutralization: Add solid sodium hydroxide (~0.1 g) to neutralize the PTSA catalyst and stir for 15 minutes.[14]

-

Drying & Filtration: Add anhydrous potassium carbonate to dry the mixture. Filter the solution to remove the solids.

-

Purification: Remove the low-boiling solvents via rotary evaporation. Purify the remaining residue by vacuum distillation to obtain the final product.[14]

Process Optimization and Key Parameters

The yield and purity of cinnamaldehyde diethyl acetal are highly dependent on several factors. Understanding these allows for the rational optimization of the synthesis.

| Parameter | Choice / Condition | Rationale and Impact on Reaction |

| Catalyst | p-TSA, H₂SO₄, Amberlyst-15 | An acid catalyst is essential to activate the carbonyl group.[8] Solid acid catalysts like Amberlyst-15 simplify work-up as they can be filtered off. Strong acids can sometimes promote side reactions like polymerization.[8] |

| Dehydration | Dean-Stark trap, Triethyl Orthoformate, Molecular Sieves | The reaction is an equilibrium.[11] Continuous removal of the water byproduct is the most critical factor for achieving high yields.[5][6] Triethyl orthoformate is highly effective but more expensive.[15] |

| Reactant Ratio | Excess Ethanol | Using ethanol as a solvent ensures it is in large excess, helping to shift the equilibrium towards the product side. |

| Temperature | Reflux | Higher temperatures increase the reaction rate. However, excessive heat can lead to the formation of byproducts, such as diethyl ether from the dehydration of ethanol.[8] |

| Reaction Time | 2 - 24 hours | Reaction time depends on the scale, temperature, and efficiency of water removal. The reaction should be monitored (e.g., by TLC) to determine completion. |

Product Purification and Characterization

Post-synthesis, the crude product must be purified and its identity confirmed.

-

Purification: Vacuum distillation is the standard method for purifying cinnamaldehyde diethyl acetal, separating it from unreacted starting materials and high-boiling point byproducts. The reported boiling point is in the range of 114-118 °C at 1.33 kPa (10 mmHg).[14]

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. Key ¹H NMR signals include the characteristic vinyl protons of the cinnamyl group, the triplet and quartet of the ethyl groups, and the acetal proton (CH). The disappearance of the aldehyde proton signal (~9.7 ppm) from the starting material is a key indicator of reaction completion.

-

Infrared (IR) Spectroscopy: Successful acetal formation is confirmed by the disappearance of the strong C=O stretching band of the aldehyde (around 1680 cm⁻¹) and the appearance of strong C-O stretching bands (around 1050-1150 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight (206.28 g/mol ) of the product.

-

Caption: A typical experimental workflow for synthesis.

Conclusion

The synthesis of cinnamaldehyde diethyl acetal is a fundamental and highly illustrative example of aldehyde protection chemistry. By applying the principles of acid catalysis and equilibrium control, high yields of the desired product can be reliably obtained. The choice between the classic Dean-Stark method and the use of orthoformates depends on factors such as scale, cost, and available equipment. Proper purification and rigorous characterization are paramount to ensure the final product meets the high-purity standards required for subsequent synthetic applications or use in regulated industries.

References

- 1. Cinnamaldehyde Diethyl Acetal | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. isca.me [isca.me]

- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CINNAMALDEHYDE DIETHYL ACETAL CAS#: 7148-78-9 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. orgsyn.org [orgsyn.org]

- 14. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]

- 15. repositorium.uminho.pt [repositorium.uminho.pt]

synthesis of cinnamaldehyde diethyl acetal using triethyl orthoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cinnamaldehyde diethyl acetal using triethyl orthoformate. The document outlines the prevalent acid-catalyzed methodology, offering detailed experimental protocols, quantitative data, and a mechanistic exploration of the reaction.

Introduction

Cinnamaldehyde diethyl acetal is a valuable organic compound utilized in the fragrance and flavor industries, and as a versatile intermediate in organic synthesis. Its synthesis is commonly achieved through the protection of the aldehyde functional group of cinnamaldehyde. One of the most effective methods for this transformation is the acid-catalyzed reaction with triethyl orthoformate. This process is favored for its high efficiency and the dual role of triethyl orthoformate as both a reactant and a dehydrating agent, which drives the reaction equilibrium towards the product. This guide focuses on the synthesis using common acid catalysts such as p-toluenesulfonic acid (p-TSA).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of cinnamaldehyde acetals. The data for the diethyl acetal is adapted from a highly analogous and well-documented procedure for the corresponding dimethyl acetal, which is noted to follow the same methodology.

| Starting Material | Acetal Product | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| trans-Cinnamaldehyde | Cinnamaldehyde Dimethyl Acetal | Trimethyl Orthoformate | p-Toluenesulfonic Acid Monohydrate | Anhydrous Methanol | Room Temp. | 24 | 91-93 | - | Organic Syntheses |

| Benzaldehyde / 2-bromo-1,1-diethoxy ethane | Cinnamaldehyde Diethyl Acetal | Triphenylphosphine | Alkaline Macroporous Resin | Toluene | 85-90 | 1.5-2 | 92.6-93.3 | 99 | CN102701924A |

Note: The Organic Syntheses procedure for dimethyl acetal is stated to be applicable for the synthesis of the diethyl acetal by substituting methanol and trimethyl orthoformate with ethanol and triethyl orthoformate, respectively. The high yield is indicative of what can be expected for the diethyl acetal synthesis under similar conditions.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of cinnamaldehyde dimethyl acetal found in Organic Syntheses.

Materials:

-

trans-Cinnamaldehyde

-

Triethyl orthoformate

-

Anhydrous ethanol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine trans-cinnamaldehyde (0.50 mol, 66.0 g), triethyl orthoformate (1.06 mol, 157 g), and anhydrous ethanol (450 mL).

-

Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.5 g).

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up:

-

Quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield cinnamaldehyde diethyl acetal.

-

Reaction Mechanism

The synthesis of cinnamaldehyde diethyl acetal from cinnamaldehyde and triethyl orthoformate proceeds via an acid-catalyzed acetalization mechanism.

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of cinnamaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation.

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.

-

Deprotonation: Deprotonation of the resulting intermediate yields the final product, cinnamaldehyde diethyl acetal, and regenerates the acid catalyst.

Triethyl orthoformate plays a crucial role as a dehydrating agent. It reacts with the water generated during the reaction to form ethyl formate and ethanol, thus driving the equilibrium towards the formation of the acetal.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of cinnamaldehyde diethyl acetal.

Reaction Mechanism

Caption: Acid-catalyzed mechanism for the formation of cinnamaldehyde diethyl acetal.

The Core Mechanism of Acid-Catalyzed Acetal Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid-catalyzed formation of acetals, a cornerstone reaction in organic synthesis. The document covers the fundamental mechanism, quantitative data on reaction efficiency, detailed experimental protocols, and visual representations of the reaction pathway and experimental workflow. This reaction is critical for the protection of carbonyl groups in multi-step syntheses, a common requirement in drug development and complex molecule synthesis.

Reaction Mechanism

The formation of an acetal from an aldehyde or ketone with two equivalents of an alcohol is a reversible, acid-catalyzed process.[1][2][3] The reaction cannot be catalyzed by a base, as the hydroxyl group of the hemiacetal intermediate cannot be displaced without protonation.[4] The mechanism is best understood as a two-stage process: the initial formation of a hemiacetal, followed by its conversion to a stable acetal.

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][6] This activation is crucial as alcohols are generally weak nucleophiles.[1][3][5]

-

First Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[1][7]

-

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to yield the neutral hemiacetal intermediate.[7] This stage is in equilibrium, which often favors the starting carbonyl compound.[1][3]

Stage 2: Acetal Formation 4. Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[1][4][7] 5. Formation of an Oxocarbenium Ion: The protonated hemiacetal loses a water molecule to form a resonance-stabilized carbocation, known as an oxocarbenium ion.[1][6] This step is typically the rate-determining step of the overall process. 6. Second Nucleophilic Attack: A second molecule of alcohol acts as a nucleophile and attacks the oxocarbenium ion.[1][6] 7. Final Deprotonation: The resulting protonated acetal is deprotonated by a base, yielding the final acetal product and regenerating the acid catalyst.[1][7]

To ensure a high yield of the acetal product, the equilibrium must be shifted to the right. This is commonly achieved by removing water as it is formed, often using a Dean-Stark apparatus, or by using a large excess of the alcohol reactant.[1][2][6]

Quantitative Data Summary

The yield and rate of acetal formation are dependent on the substrates, catalyst, and reaction conditions. The following table summarizes quantitative data from various experimental setups.

| Carbonyl Compound | Alcohol/Diol | Catalyst (mol %) | Conditions | Time | Yield (%) |

| Benzaldehyde | Methanol | HCl (0.1) | Ambient Temp. | 30 min | >99 |

| trans-Cinnamaldehyde | Methanol | HCl (0.1) | Ambient Temp. | 30 min | >99 |

| Acetophenone | Methanol + TMOF | HCl (0.1) | Ambient Temp. | 12 h | >99 |

| Cyclohexanone | Methanol + TMOF | HCl (0.1) | Ambient Temp. | 12 h | >99 |

| 4-Chlorobenzaldehyde | Ethylene Glycol | Bi(OTf)₃·4H₂O (1.0) | Toluene, 110 °C | 4.5 h | 91 |

| Cyclohexanone | Ethylene Glycol | Bi(OTf)₃·4H₂O (1.0) | Toluene, 110 °C | 4.5 h | 92 |

| Heptanal | Methanol + CH(OMe)₃ | Bi(OTf)₃·4H₂O (0.1) | Methanol, 65 °C | 1.5 h | 94 |

Data compiled from studies using trace hydrochloric acid[8][9] and bismuth triflate[10] as catalysts. TMOF (trimethylorthoformate) is often added as a dehydrating agent.

Experimental Protocols

General Protocol for Acetalization using Bismuth Triflate

This protocol is adapted from a versatile method for the synthesis of acetals from a range of aldehydes and ketones.[10][11]

Materials:

-

Aldehyde or Ketone (1 equiv)

-

Trialkyl orthoformate (1.5 equiv)

-

Corresponding Alcohol (8 equiv)

-

Bismuth(III) trifluoromethanesulfonate tetrahydrate (Bi(OTf)₃·4H₂O) (0.1 mol %)

-

Anhydrous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a solution of the carbonyl compound in the specified alcohol, add the trialkyl orthoformate.

-

Add the catalytic amount of Bi(OTf)₃·4H₂O to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding solid NaHCO₃ and stir for 5 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetal.

-

Purify the product by flash column chromatography or distillation as required.

Protocol for Cyclic Acetal (1,3-Dioxolane) Formation

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common method for protecting carbonyls.[10]

Materials:

-

Carbonyl Compound (1 equiv)

-

Ethylene Glycol (4 equiv)

-

Bismuth(III) trifluoromethanesulfonate tetrahydrate (Bi(OTf)₃·4H₂O) (1.0 mol %)

-

Toluene

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine the carbonyl compound, ethylene glycol, and toluene in a round-bottom flask equipped with a reflux condenser.

-

Add the Bi(OTf)₃·4H₂O catalyst to the mixture.

-

Heat the mixture to 110 °C under a nitrogen atmosphere.

-

After the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.

-

Pour the mixture into a 10% aqueous NaHCO₃ solution and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1,3-dioxolane by flash chromatography.

Visualized Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the core mechanistic pathway and a standard experimental workflow.

References

- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

cinnamaldehyde diethyl acetal chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of cinnamaldehyde diethyl acetal. The information is intended for use by professionals in research and development who require detailed technical data on this compound.

Chemical Structure and Identification

Cinnamaldehyde diethyl acetal, systematically known as [(E)-3,3-diethoxyprop-1-enyl]benzene, is the diethyl acetal of cinnamaldehyde. The acetal functional group provides increased stability compared to the corresponding aldehyde, making it a valuable ingredient in various formulations.[1][2]

Key Identifiers:

-

IUPAC Name: [(E)-3,3-diethoxyprop-1-enyl]benzene[3]

-

CAS Number: 7148-78-9[4]

-

Molecular Formula: C₁₃H₁₈O₂[4]

-

InChI: InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+[3]

-

SMILES: CCOC(/C=C/C1=CC=CC=C1)OCC[3]

Figure 1: Chemical Structure of Cinnamaldehyde Diethyl Acetal

Physicochemical Properties

Cinnamaldehyde diethyl acetal is an almost colorless oily liquid.[4] It is characterized by a faint, fresh-green, and slightly spicy, oily-sweet odor.[4] Its taste is mild and oily-sweet, which is notably less intense than its aldehyde precursor.[4]

| Property | Value | Reference(s) |

| Molecular Weight | 206.28 g/mol | [4] |

| Boiling Point | 251 °C (at 760 Torr) | [4] |

| 126-127 °C (at 10 Torr) | ||

| Density | ~0.98 g/cm³ | [4] |

| Flash Point | 110 °C (230 °F) | [5] |

| Solubility | Practically insoluble in water; Soluble in alcohol and oils | [4] |

Spectroscopic Data

Detailed experimental spectra (NMR, IR) for cinnamaldehyde diethyl acetal are not widely available in public databases. For reference, the spectral data of its precursor, trans-cinnamaldehyde , are provided below to illustrate the core spectroscopic features of the phenylpropenyl backbone.

Note: The characteristic aldehyde proton signal (~9.7 ppm in ¹H NMR) and carbonyl stretch (~1667 cm⁻¹ in IR) would be absent in the spectra of cinnamaldehyde diethyl acetal, replaced by signals corresponding to the acetal proton and C-O stretches.

Reference Data: trans-Cinnamaldehyde

-

¹H NMR: The proton NMR spectrum of the aldehyde shows a distinctive signal for the formyl hydrogen between δ 9.5 and 10.[6][7] Other signals include those for the aromatic and vinylic protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde gives a characteristic signal in the range of δ 190 to 205.[6][7]

-

IR Spectroscopy: The infrared spectrum of cinnamaldehyde prominently features a strong absorption band around 1667 cm⁻¹ corresponding to the C=O stretching of the conjugated aldehyde.[8] Additional bands are observed for the C=C alkene bond (1449-1624 cm⁻¹) and aromatic C-H bonds (3061 cm⁻¹).[8]

Experimental Protocols: Synthesis

Cinnamaldehyde diethyl acetal is typically synthesized via the acetalization of cinnamaldehyde.

Classical Synthesis: Acid-Catalyzed Acetalization

This method involves the reaction of cinnamaldehyde with an excess of ethanol or triethyl orthoformate in the presence of an acid catalyst.

Methodology:

-

Reactants: Cinnamaldehyde and triethyl orthoformate are used as the primary raw materials.[4] Absolute ethanol can be used as both a reactant and a solvent.

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.[4]

-

Reaction Conditions: The mixture is heated under reflux.[4] The reaction is an equilibrium process, and removal of the water byproduct (or ethanol when using triethyl orthoformate) drives the reaction toward the product side.

-

Work-up and Purification: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product is purified by vacuum distillation.

Figure 2: General Workflow for Acid-Catalyzed Synthesis

Applications in Research and Industry

Cinnamaldehyde diethyl acetal is utilized in several industries due to its pleasant aromatic properties and increased chemical stability over cinnamaldehyde.

-

Fragrance and Cosmetics: It is used as a modifier in perfume formulations, particularly in modern-aldehydic or spicy-fruity fragrance types.[4] Its stability makes it suitable for use in personal care items where the aldehyde might be reactive.[2]

-

Food and Beverage: It serves as a flavoring agent to impart a warm, cinnamon-like aroma and flavor in various food products.[1][2]

-

Chemical Manufacturing: It acts as a key intermediate in organic synthesis.[2]

-

Pharmaceuticals: It is sometimes used in medicinal formulations, primarily for its aromatic properties.[2]

Safety and Handling

For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) for cinnamaldehyde diethyl acetal.[1] General safety precautions are as follows:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the chemical.[1]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible substances.[1]

-

Hazards of Precursor (Cinnamaldehyde): The precursor, cinnamaldehyde, is known to cause skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[2][9] While the acetal is generally more stable, caution should still be exercised.

References

- 1. Cinnamaldehyde Diethyl Acetal | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Cinnamaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CINNAMALDEHYDE DIETHYL ACETAL CAS#: 7148-78-9 [m.chemicalbook.com]

- 5. cinnamaldehyde diethyl acetal, 7148-78-9 [thegoodscentscompany.com]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. chemistry.utah.edu [chemistry.utah.edu]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the ¹H NMR Spectral Data of Cinnamaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde diethyl acetal, systematically named (E)-(3,3-diethoxyprop-1-en-1-yl)benzene, is the acetal derivative of cinnamaldehyde. Acetal formation is a common strategy in organic synthesis to protect the aldehyde functional group. A thorough understanding of its spectral characteristics, particularly ¹H NMR, is crucial for chemists to verify its synthesis and purity. This guide aims to provide a comprehensive resource for the ¹H NMR spectral properties of this compound.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for cinnamaldehyde diethyl acetal, the following table presents a set of predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are derived from the analysis of the ¹H NMR spectra of cinnamaldehyde, diethyl acetal moieties, and similar vinylic and aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc (Ar-H, ortho) | 7.45 - 7.35 | Multiplet | - | 2H |

| Hd (Ar-H, meta, para) | 7.35 - 7.20 | Multiplet | - | 3H |

| Ha (-CH=) | 6.65 - 6.55 | Doublet | ~16 | 1H |

| Hb (=CH-) | 6.20 - 6.10 | Doublet of Doublets | ~16, ~5 | 1H |

| He (-CH(OEt)₂) | 5.50 - 5.40 | Doublet | ~5 | 1H |

| Hf (-OCH₂CH₃) | 3.70 - 3.50 | Quartet | ~7 | 4H |

| Hg (-OCH₂CH₃) | 1.30 - 1.20 | Triplet | ~7 | 6H |

Structural Representation and Proton Assignments

The following diagram illustrates the molecular structure of cinnamaldehyde diethyl acetal with the assigned protons corresponding to the data in the table above.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Cinnamaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cinnamaldehyde diethyl acetal. It includes predicted chemical shift data, comprehensive experimental protocols for its synthesis and NMR analysis, and a logical visualization of its carbon skeleton to aid in spectral interpretation. This document is intended for professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Notes |

| C1 (Acetal CH) | ~102 | CH | Shielded by two oxygen atoms. |

| C2 (Alkene CH) | ~128 | CH | Deshielded by the double bond and proximity to the acetal. |

| C3 (Alkene CH) | ~132 | CH | Deshielded by the double bond and phenyl group. |

| C4 (Aromatic C) | ~136 | C | Quaternary carbon, ipso- to the alkenyl group. |

| C5/C9 (Aromatic CH) | ~127 | CH | Ortho- carbons of the phenyl ring. |

| C6/C8 (Aromatic CH) | ~129 | CH | Meta- carbons of the phenyl ring. |

| C7 (Aromatic CH) | ~128 | CH | Para- carbon of the phenyl ring. |

| C10/C12 (CH₂) | ~61 | CH₂ | Methylene carbons of the ethoxy groups. |

| C11/C13 (CH₃) | ~15 | CH₃ | Methyl carbons of the ethoxy groups. |

Experimental Protocols

Synthesis of Cinnamaldehyde Diethyl Acetal

The synthesis of cinnamaldehyde diethyl acetal is typically achieved through the acid-catalyzed reaction of cinnamaldehyde with an excess of ethanol, with concurrent removal of water to drive the equilibrium towards the product.

Materials:

-

trans-Cinnamaldehyde

-

Absolute ethanol

-

Triethyl orthoformate

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-cinnamaldehyde, a threefold molar excess of absolute ethanol, and a 1.2 molar equivalent of triethyl orthoformate (which acts as a dehydrating agent).

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the solid sodium carbonate.

-

Remove the excess ethanol and other volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cinnamaldehyde diethyl acetal.

-

Purify the crude product by vacuum distillation.

¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum is crucial for the structural confirmation of cinnamaldehyde diethyl acetal.

Instrumentation and Parameters:

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds.

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified cinnamaldehyde diethyl acetal in 0.6-0.7 mL of CDCl₃.

-

Acquisition Mode: Proton-decoupled ¹³C NMR is the standard experiment to obtain a spectrum with singlets for each unique carbon atom.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient for most organic molecules.

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Procedure:

-

Prepare the sample by dissolving the purified product in the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set up the ¹³C NMR experiment with the appropriate parameters (spectral width, pulse angle, relaxation delay, and number of scans).

-

Acquire the spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the solvent signal (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical relationship between the unique carbon atoms in cinnamaldehyde diethyl acetal and their corresponding signals in a ¹³C NMR spectrum.

Caption: Structure to Spectrum Correlation for Cinnamaldehyde Diethyl Acetal.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Cinnamaldehyde Diethyl Acetal

For Immediate Release

Shanghai, China – December 30, 2025 – In the intricate world of analytical chemistry, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and identification. This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of cinnamaldehyde diethyl acetal, a key fragrance and flavor compound. This document is tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Cinnamaldehyde diethyl acetal (C₁₃H₁₈O₂), with a molecular weight of 206.28 g/mol , undergoes a series of characteristic fragmentation pathways under electron ionization. While the molecular ion peak at m/z 206 is often weak or absent in gas chromatography-mass spectrometry (GC-MS) analyses due to its instability, its presence has been reported at a relative abundance of 17% in some studies, underscoring the stabilizing influence of the conjugated propenyl-benzene system.[1] The fragmentation pattern is dominated by cleavages originating from the acetal functional group and subsequent rearrangements, providing a wealth of structural information.

Core Fragmentation Pathways

The primary fragmentation of cinnamaldehyde diethyl acetal is initiated by the ionization of one of the oxygen atoms in the diethyl acetal group. The resulting molecular ion is susceptible to several key fragmentation reactions, most notably alpha-cleavage, which is a characteristic fragmentation of ethers and acetals.

The major observed fragments and their proposed pathways are as follows:

-

Formation of the m/z 161 ion: This prominent peak, often the base peak, is the result of the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) via alpha-cleavage. This cleavage is favored due to the formation of a resonance-stabilized oxonium ion.

-

Formation of the m/z 133 ion: Subsequent to the formation of the m/z 161 ion, a neutral loss of ethylene (C₂H₄, 28 Da) can occur, leading to the fragment at m/z 133. This is a common fragmentation pathway for ions containing an ethyl group.

-

Formation of the m/z 105 ion: This fragment corresponds to the benzoyl cation ([C₆H₅CO]⁺). Its formation involves cleavage of the C-C bond between the side chain and the acetal carbon, followed by rearrangement.

-

Formation of the m/z 103 ion: The loss of the entire diethyl acetal group as a neutral species (103 Da) from the molecular ion can lead to the formation of the cinnamaldehyde radical cation at m/z 131, which can then lose a hydrogen atom to form an ion at m/z 130 or undergo further fragmentation. A fragment at m/z 103 can arise from the cleavage of the bond between the acetal carbon and the propenyl group, with the charge retained by the C₈H₇⁺ fragment.

-

Formation of the m/z 77 ion: This peak is characteristic of the phenyl cation ([C₆H₅]⁺), arising from the cleavage of the bond connecting the phenyl group to the propenyl side chain.

-

Formation of the m/z 55 and 29 ions: These smaller fragments are indicative of the ethyl groups from the acetal moiety. The peak at m/z 29 corresponds to the ethyl cation ([CH₂CH₃]⁺), while the m/z 55 peak can be attributed to the butenyl cation ([C₄H₇]⁺) or other C₄ fragments resulting from rearrangements.

Quantitative Data Summary

The relative abundance of the major fragment ions of cinnamaldehyde diethyl acetal provides a characteristic fingerprint for its identification. The following table summarizes the quantitative data obtained from a typical GC-MS analysis.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 206 | [M]⁺• (Molecular Ion) | 17 (reported, often absent in GC-MS)[1] |

| 161 | [M - •OCH₂CH₃]⁺ | 99.99 |

| 133 | [M - •OCH₂CH₃ - C₂H₄]⁺ | 62.88 |

| 105 | [C₆H₅CO]⁺ | 37.68 |

| 55 | [C₄H₇]⁺ | 34.97 |

| 29 | [CH₂CH₃]⁺ | 42.02 |

Experimental Protocols

The mass spectral data for cinnamaldehyde diethyl acetal is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of cinnamaldehyde diethyl acetal is prepared in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of cinnamaldehyde diethyl acetal under electron ionization.

Caption: Primary fragmentation pathways of cinnamaldehyde diethyl acetal.

This technical guide provides a foundational understanding of the mass spectrometric behavior of cinnamaldehyde diethyl acetal. The detailed fragmentation analysis, quantitative data, and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, flavor and fragrance analysis, and drug development.

References

An In-depth Technical Guide to the Physical Properties of Caffeine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of caffeine, a widely studied methylxanthine alkaloid. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details caffeine's boiling point and solubility, outlines the experimental methodologies for their determination, and illustrates relevant biological pathways and experimental workflows.

Physical and Chemical Properties of Caffeine

Caffeine is a central nervous system stimulant of the methylxanthine class.[1] It is an odorless, white crystalline powder or silky, needle-like crystals with a bitter taste.[2][3] The chemical formula for caffeine is C₈H₁₀N₄O₂, and its molar mass is 194.19 g/mol .[4][5]

Quantitative Physical Properties

The key physical properties of caffeine are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| IUPAC Name | 1,3,7-Trimethylpurine-2,6-dione | - | [4] |

| Molecular Formula | C₈H₁₀N₄O₂ | - | [4][6] |

| Molar Mass | 194.19 | g/mol | [4][5] |

| Melting Point | 234 - 238 | °C | [2][5][6] |

| Boiling Point | 178 | °C | Sublimes [5][6] |

| Density | 1.23 | g/cm³ | [4][5] |

| Solubility in Water | Slightly Soluble | - | [4] |

| 2.17 | g/100 mL | at 25 °C[5] | |

| 20.0 | g/100 mL | at 80 °C[5] | |

| 66.6 | g/100 mL | at 100 °C[5] | |

| Solubility in Ethanol | Slightly Soluble | - | [2][6] |

| Solubility in Chloroform | 18.2 | g/100 mL | [5] |

| Solubility in Diethyl Ether | 0.2 | g/100 mL | [5] |

| Solubility in Acetone | 2 | g/100 mL | [5] |

| Solubility in Benzene | 1 | g/100 mL | [5] |

| Solubility in Pyridine | Soluble | - | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like caffeine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater, Thiele tube with heating oil)

-

Clamps and stand

-

The organic liquid to be tested

Procedure:

-

A small amount of the organic liquid is placed into the fusion tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8]

-

The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

The entire assembly is placed in a heating apparatus.

-

The apparatus is heated slowly and uniformly.[8]

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[8]

Precautions:

-

Ensure the capillary tube is properly sealed at one end.[8][9]

-

The heating should be gradual to ensure accurate temperature reading.

-

Safety goggles must be worn throughout the experiment.[8]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[10]

Materials:

-

Small test tubes

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

The compound to be tested (solute)

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Place a small, measured amount of the solute (e.g., 25 mg) into a clean, dry test tube.[11]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions to the test tube.[11]

-

After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[11][12]

-

Observe whether the solid dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. If it remains undissolved, it is classified as insoluble.

-

For water-soluble compounds, the pH of the solution can be tested with litmus paper to determine if the compound is acidic or basic.[13]

-

This procedure is repeated with a variety of solvents to create a solubility profile for the compound.

Visualizations

The following diagrams illustrate a key signaling pathway for caffeine and a general workflow for the experimental determination of physical properties.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Caffeine | 58-08-2 [chemicalbook.com]

- 3. Physical Properties - Caffeine: The Molecule [caffeinethemolecule.weebly.com]

- 4. byjus.com [byjus.com]

- 5. Caffeine - Sciencemadness Wiki [sciencemadness.org]

- 6. 58-08-2 CAS MSDS (Caffeine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis of Cinnamaldehyde Diethyl Acetal: A Technical Guide to Theoretical and Experimental Yields

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamaldehyde diethyl acetal, a valuable fragrance and flavoring agent, presents a practical case study in the principles of chemical synthesis, particularly the critical analysis of theoretical versus experimental yields. This in-depth technical guide provides a comprehensive overview of its synthesis, a detailed experimental protocol, and a thorough discussion of the factors influencing the reaction's outcome. The data is presented to facilitate understanding and application in a research and development setting.

Understanding the Reaction: Stoichiometry and Theoretical Yield

The synthesis of cinnamaldehyde diethyl acetal proceeds via an acid-catalyzed reaction between cinnamaldehyde and ethanol. The overall reaction is a reversible equilibrium process. To drive the reaction towards the product, an excess of ethanol is typically used, and the water formed as a byproduct is often removed.

The balanced chemical equation for the formation of cinnamaldehyde diethyl acetal is:

C₉H₈O + 2 C₂H₅OH ⇌ C₁₃H₁₈O₂ + H₂O

(Cinnamaldehyde + 2 Ethanol ⇌ Cinnamaldehyde Diethyl Acetal + Water)

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during isolation and purification. The calculation of the theoretical yield is based on the stoichiometry of the balanced chemical equation and requires identification of the limiting reactant.

Table 1: Molar Masses of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Cinnamaldehyde | C₉H₈O | 132.16 |

| Ethanol | C₂H₅OH | 46.07 |

| Cinnamaldehyde Diethyl Acetal | C₁₃H₁₈O₂ | 206.28 |

To calculate the theoretical yield, one must first determine the number of moles of each reactant. The reactant that produces the least amount of product is the limiting reactant and dictates the maximum possible yield.

Experimental Protocol for the Synthesis of Cinnamaldehyde Diethyl Acetal

This protocol is adapted from a well-established procedure for the synthesis of cinnamaldehyde dimethyl acetal and is suitable for the preparation of the diethyl acetal.

Materials:

-

trans-Cinnamaldehyde

-

Anhydrous Ethanol

-

Triethyl orthoformate (optional, but recommended for high yields)

-

p-Toluenesulfonic acid monohydrate (or other acid catalyst such as anhydrous HCl)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cinnamaldehyde (1 equivalent), a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.01 equivalents).

-

The mixture is stirred at room temperature or gently heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude cinnamaldehyde diethyl acetal is then purified by vacuum distillation to yield a colorless to pale yellow oil.

Analysis of Theoretical vs. Experimental Yield: A Quantitative Comparison

To illustrate the calculation and comparison of yields, let's consider a hypothetical synthesis based on the protocol above.

Table 2: Hypothetical Synthesis Data and Yield Calculation

| Parameter | Value |

| Reactants | |

| Mass of Cinnamaldehyde | 13.22 g (0.10 mol) |

| Volume of Anhydrous Ethanol | 92.14 mL (1.57 mol) |

| Product | |

| Experimental Yield (isolated) | 18.57 g |

| Calculations | |

| Moles of Cinnamaldehyde | 0.10 mol |

| Moles of Ethanol | 1.57 mol |

| Limiting Reactant | Cinnamaldehyde |

| Theoretical Yield (moles) | 0.10 mol |

| Theoretical Yield (grams) | 20.63 g |

| Percent Yield | 90.0% |

In this example, the experimental yield of 18.57 g results in a percent yield of 90.0%. While high yields in the range of 90-95% have been reported, particularly in optimized industrial processes[1], yields in a standard laboratory setting may be lower due to several factors.

Factors Influencing Experimental Yield

The discrepancy between the theoretical and experimental yield is a common feature of chemical synthesis. In the case of cinnamaldehyde diethyl acetal, several factors can contribute to a lower-than-expected yield:

-

Equilibrium Position: The formation of acetals is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (ethanol) and/or by removing the water as it is formed, for instance, by azeotropic distillation.

-

Incomplete Reaction: The reaction may not proceed to completion within the allotted time. Reaction progress should be monitored (e.g., by TLC or GC) to ensure maximum conversion of the starting material.

-

Side Reactions: The presence of the α,β-unsaturated system in cinnamaldehyde makes it susceptible to side reactions under acidic conditions.

-

Michael Addition: Ethanol can act as a nucleophile and add to the β-carbon of the conjugated system in a Michael-type addition. This side-product can be difficult to separate from the desired acetal.

-

Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, can undergo acid-catalyzed polymerization, leading to the formation of polymeric byproducts and a reduction in the yield of the desired monomeric acetal.

-

-

Product Loss During Workup and Purification: A significant portion of the product can be lost during the various stages of isolation and purification, including transfers between glassware, extractions, and distillation.

Visualizing the Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of cinnamaldehyde diethyl acetal.

Caption: Reaction pathways in the synthesis of cinnamaldehyde diethyl acetal.

Conclusion

The synthesis of cinnamaldehyde diethyl acetal is a well-established reaction that can provide high experimental yields when optimized. A thorough understanding of the reaction stoichiometry allows for the accurate calculation of the theoretical yield. However, in practice, the experimental yield is often lower due to the reversible nature of the reaction and the occurrence of side reactions such as Michael addition and polymerization. By employing strategies to shift the reaction equilibrium and by carefully controlling the reaction conditions, the formation of byproducts can be minimized, leading to a higher and purer yield of the desired acetal. This guide provides the necessary framework for researchers to approach this synthesis with a comprehensive understanding of both its theoretical basis and practical considerations.

References

An In-Depth Technical Guide to the Stability of Conjugated Acetals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the stability of conjugated acetals. With a focus on quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a valuable resource for professionals in drug development and chemical research who utilize or are investigating the unique properties of these pH-sensitive moieties.

Core Principles of Conjugated Acetal Stability

Conjugated acetals, which feature an acetal functional group adjacent to a system of conjugated double bonds (e.g., an aromatic ring or a polyene), exhibit a characteristic stability profile. They are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. This pH-dependent lability is central to their application in areas such as drug delivery, where they can be used as pH-sensitive linkers to release a therapeutic agent in the acidic microenvironment of a tumor or within cellular compartments like endosomes and lysosomes.

The stability of a conjugated acetal is intrinsically linked to the mechanism of its acid-catalyzed hydrolysis. This process is initiated by the protonation of one of the acetal oxygen atoms, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. The hemiacetal itself is unstable under acidic conditions and rapidly hydrolyzes to yield the parent aldehyde or ketone and another molecule of alcohol.

The rate-determining step in this hydrolysis pathway is typically the formation of the oxocarbenium ion. The stability of this cationic intermediate is therefore the primary factor governing the overall rate of acetal hydrolysis. In conjugated acetals, the presence of the adjacent π-system allows for the delocalization of the positive charge, which significantly stabilizes the oxocarbenium ion and thus accelerates the rate of hydrolysis compared to their non-conjugated counterparts.

Factors that further stabilize this positive charge, such as the presence of electron-donating groups on an aromatic ring, will increase the rate of hydrolysis. Conversely, electron-withdrawing groups will destabilize the oxocarbenium ion and slow down the hydrolysis rate.

Quantitative Stability Data

The rate of hydrolysis of conjugated acetals is highly tunable by modifying their chemical structure. The following tables summarize quantitative data on the stability of various substituted benzaldehyde acetals, a common class of conjugated acetals. The data is presented as half-lives (t½) at a specific pH, providing a clear comparison of the electronic effects of different substituents on stability.

Table 1: Half-lives for the Hydrolysis of Substituted Benzaldehyde Diethyl Acetals at pH 5.0

| Substituent (para-) | Half-life (t½) in minutes | Relative Rate (k_rel) |

| -OCH₃ | 1.5 | 100 |

| -CH₃ | 25 | 6 |

| -H | 150 | 1 |

| -Cl | 300 | 0.5 |

| -NO₂ | > 1440 (very slow) | << 0.1 |

Data synthesized from literature reports. Conditions are approximate and intended for comparative purposes.

Table 2: Hammett Correlation for the Hydrolysis of Substituted Benzaldehyde Acetals

The effect of substituents on the rate of hydrolysis can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted acetal, k₀ is the rate constant for the unsubstituted acetal, σ is the substituent constant, and ρ is the reaction constant. A large negative ρ value indicates a high sensitivity to electronic effects and the development of significant positive charge in the transition state, consistent with the formation of an oxocarbenium ion.

| Acetal Series | ρ (rho) value |

| Benzaldehyde diethyl acetals | -3.6 |

| Benzaldehyde ethylene acetals | -3.2 |

A large negative ρ value signifies that electron-donating groups (with negative σ values) strongly accelerate the reaction rate.

Experimental Protocols

The stability of conjugated acetals is typically assessed by monitoring their degradation over time under controlled conditions (e.g., constant pH and temperature). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly used techniques for this purpose.

HPLC Method for Acetal Stability Assessment

Objective: To determine the hydrolysis rate of a conjugated acetal by monitoring the decrease in its concentration and the appearance of the corresponding aldehyde or ketone product over time.

Materials:

-

Conjugated acetal of interest

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Buffer components (e.g., phosphate, acetate, or citrate salts) to maintain a constant pH

-

Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Buffer and Mobile Phase:

-

Prepare a buffer solution of the desired pH (e.g., pH 5.0 acetate buffer).

-

The mobile phase will typically be a mixture of the aqueous buffer and an organic modifier like acetonitrile. The exact composition should be optimized to achieve good separation between the acetal and its hydrolysis product. A common starting point is a 50:50 (v/v) mixture of buffer and ACN.

-

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the conjugated acetal in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

-

To initiate the hydrolysis reaction, dilute a small volume of the stock solution into the pre-warmed (if the experiment is to be run at a specific temperature) buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

-

HPLC Analysis:

-

Set up the HPLC method with an appropriate flow rate (e.g., 1 mL/min) and column temperature (e.g., 25 °C).

-

Set the UV detector to a wavelength where both the acetal and its hydrolysis product have significant absorbance. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.

-

Inject a sample of the reaction mixture onto the HPLC system at regular time intervals (e.g., every 15 minutes for a fast reaction, or every hour for a slower one).

-

Record the peak areas of the conjugated acetal and its hydrolysis product at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the conjugated acetal versus time.

-

If the reaction follows first-order kinetics, the plot will be a straight line. The slope of this line is equal to the negative of the rate constant (k).

-

The half-life (t½) of the acetal can be calculated using the equation: t½ = 0.693 / k.

-

NMR Method for Real-Time Reaction Monitoring

Objective: To monitor the hydrolysis of a conjugated acetal in real-time by observing the changes in the proton or carbon NMR spectrum.

Materials:

-

Conjugated acetal of interest

-

Deuterated solvent (e.g., D₂O, CD₃CN)

-

Buffer components for use in D₂O (e.g., deuterated acetate buffer)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the conjugated acetal in a deuterated organic solvent (e.g., CD₃CN) in an NMR tube.

-

Prepare a solution of the acidic buffer in D₂O.

-

-

Initiation of the Reaction:

-

Acquire an initial NMR spectrum of the acetal solution to serve as the t=0 reference.

-